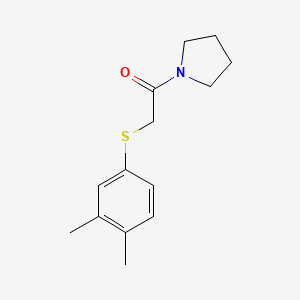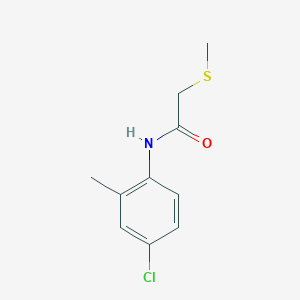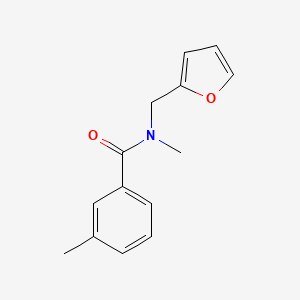
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide, also known as DBF, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the benzamide class of compounds and has a molecular formula of C15H16N2O2. DBF is a white to off-white powder that is soluble in organic solvents such as methanol, ethanol, and DMSO.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism in the treatment of cancer.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes such as matrix metalloproteinases (MMPs) and cyclooxygenase-2 (COX-2), which are involved in the progression of cancer. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(furan-2-ylmethyl)-N,3-dimethylbenzamide in lab experiments is that it is relatively easy to synthesize and has a high degree of purity. This compound is also stable under a wide range of conditions and can be stored for long periods of time. However, one limitation of using this compound is that it can be toxic at high concentrations and may require careful handling and disposal.
Orientations Futures
There are a number of potential future directions for research on N-(furan-2-ylmethyl)-N,3-dimethylbenzamide. One area of interest is in the development of new anti-cancer drugs based on the structure of this compound. Researchers are also investigating the potential use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, there is ongoing research into the mechanism of action of this compound and how it can be optimized for use in scientific research.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N,3-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoic acid with 2-furaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with dimethylamine to yield this compound.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide has been found to have a wide range of potential applications in scientific research. One of the main areas of interest is in the field of cancer research. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N,3-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-5-3-6-12(9-11)14(16)15(2)10-13-7-4-8-17-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYYSJWZTSYVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

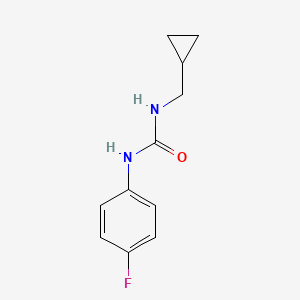
![N-[(4-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7474974.png)

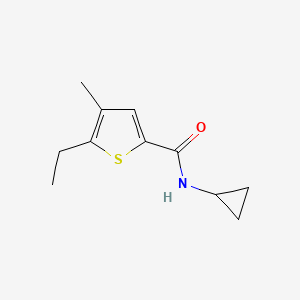
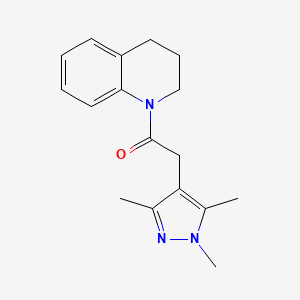
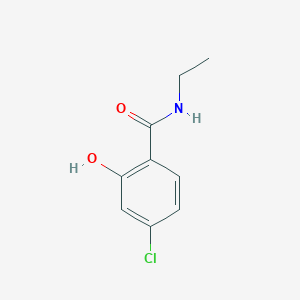
![N-[(4-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475012.png)
![N-[(4-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7475023.png)
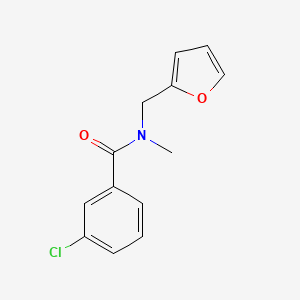
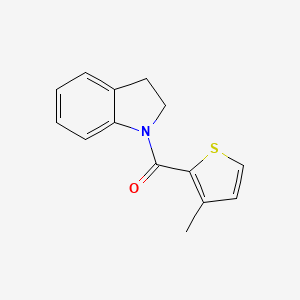
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7475060.png)
